2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid is a complex organic compound featuring a tetrazole ring, an oxazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [2+3] cycloaddition reaction between an azide and a nitrile.
Formation of the Oxazole Ring: The oxazole ring is often synthesized through a cyclization reaction involving an α-haloketone and an amide.
Coupling of the Rings: The tetrazole and oxazole rings are then coupled through a series of condensation reactions, often involving intermediates such as aldehydes or ketones.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, and other nucleophiles can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new treatments for various diseases .
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings, that require specific chemical functionalities .
Mechanism of Action
The mechanism by which 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions, while the oxazole ring can participate in π-π stacking and other non-covalent interactions . These interactions can modulate the activity of biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid: Lacks the methyl group on the oxazole ring, which can affect its reactivity and biological activity.
2-[5-methyl-4-(1H-1,2,3-triazol-5-yl)-1,2-oxazol-3-yl]acetic acid:
Uniqueness
The presence of both a tetrazole and an oxazole ring in 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid makes it unique among similar compounds. This dual-ring structure provides a combination of stability, reactivity, and bioisosteric properties that are not commonly found in other compounds .
Properties
CAS No. |
2324097-02-9 |
---|---|
Molecular Formula |
C7H7N5O3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.